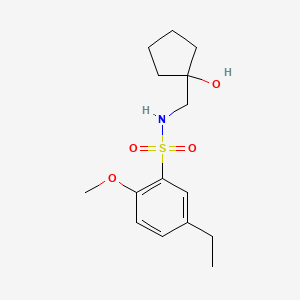

5-ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EHM-1 and belongs to the class of sulfonamide drugs.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

- Antifungal and Anti-HIV Activities : Novel benzensulfonamides bearing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their anti-HIV and antifungal activities. These compounds demonstrate the potential for developing new therapeutic agents targeting infectious diseases (Zareef et al., 2007).

- Anticancer Properties : Research into the structure and anticancer properties of certain benzenesulfonamide derivatives has provided insights into their potential as cancer treatment agents. The unexpected synthesis of a novel compound via aminohalogenation reaction has opened new avenues for anticancer drug development (Zhang et al., 2010).

Biochemical Research

- Enzyme Inhibition for Alzheimer's Disease : Sulfonamides derived from 4-methoxyphenethylamine have shown inhibitory effects on acetylcholinesterase, a key enzyme in Alzheimer's disease pathology. These findings support the potential of sulfonamides in designing new therapeutic agents for Alzheimer's disease (Abbasi et al., 2018).

- Photodynamic Therapy for Cancer : The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy highlights their use in cancer treatment. These compounds exhibit high singlet oxygen quantum yield, essential for effective photodynamic therapy (Pişkin et al., 2020).

Chemical Synthesis and Analysis

- Selective Detection of DNA Modifications : The application of N-halogeno-N-sodiobenzenesulfonamide reagents for selective detection of 5-methylcytosine in DNA sequences demonstrates the importance of sulfonamide derivatives in analytical chemistry, particularly in epigenetic research (Wang et al., 2013).

Mechanism of Action

Target of Action

The primary targets of the compound 5-ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide are the Hepatitis B virus (HBV) and Hepatitis D virus (HDV) . These viruses are responsible for chronic hepatitis, a prevalent disease worldwide .

Mode of Action

5-ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide interacts with its targets by inhibiting the encapsidation of pregenomic (pg) RNA . This RNA is the template for reverse transcriptional replication of HBV DNA . By inhibiting pg RNA encapsidation, the compound blocks HBV replication, providing a new therapeutic approach to HBV treatment .

Biochemical Pathways

The affected pathway is the replication of HBV DNA. The compound 5-ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide inhibits the encapsidation of pg RNA, which is essential for the subsequent viral DNA synthesis . This results in the blocking of HBV replication .

Result of Action

The molecular and cellular effects of the action of 5-ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide result in the inhibition of HBV replication . This can potentially lead to the treatment, amelioration, and/or prevention of HBV and/or HDV infections in a patient .

properties

IUPAC Name |

5-ethyl-N-[(1-hydroxycyclopentyl)methyl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S/c1-3-12-6-7-13(20-2)14(10-12)21(18,19)16-11-15(17)8-4-5-9-15/h6-7,10,16-17H,3-5,8-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCPESLDYVTUGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2613951.png)

![6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B2613953.png)

![N-cyclohexyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2613957.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide](/img/structure/B2613958.png)

![1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-{[(2-chloro-4-fluorophenyl)(4-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2613965.png)

![3-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2613970.png)